Rebamipide-d4 is a deuterated form of the gastroprotective agent rebamipide, which is primarily used in the treatment of peptic ulcer disease. This compound has gained attention for its role as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS) applications. The incorporation of deuterium atoms into the rebamipide molecule enhances the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and ionization .
Rebamipide-d4 is classified as a pharmaceutical compound and is synthesized from rebamipide through various chemical methods that incorporate deuterium, a stable isotope of hydrogen. It is primarily sourced from specialized chemical suppliers and is utilized in biochemical research and pharmacokinetic studies .
The synthesis of rebamipide-d4 involves several key methods:
These methods ensure that the final product maintains high purity and yield, which are critical for its application as an internal standard in analytical techniques.
The molecular formula for rebamipide-d4 remains similar to that of rebamipide, with the primary distinction being the presence of deuterium atoms. The molecular structure includes:
Rebamipide-d4 can undergo several types of chemical reactions:
These reactions are essential for exploring the reactivity and potential modifications of rebamipide-d4 in various chemical contexts.
The mechanism of action for rebamipide-d4 parallels that of its parent compound, rebamipide. It functions primarily by:
Rebamipide-d4 exhibits several notable physical and chemical properties:
Analytical methods such as LC-MS have validated its use as an internal standard, demonstrating good linearity (R² > 0.990) within relevant concentration ranges (1-800 ng/mL) with acceptable precision levels below 15% CV .
Rebamipide-d4 serves multiple scientific purposes:
Rebamipide-d4 is systematically identified as 2-[(4-Chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid according to IUPAC nomenclature conventions. This name precisely denotes the molecular structure while indicating the specific locations of deuterium substitution within the chlorobenzoyl ring system [7] [9]. The compound's molecular formula is C₁₉H₁₁D₄ClN₂O₄, with a molecular weight of 374.81 g/mol, representing an approximate 4 atomic mass unit increase compared to the unlabeled compound due to deuterium substitution [1] [3].
Table 1: Comprehensive Chemical Identifiers for Rebamipide-d4
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 2-[(4-Chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
CAS Registry Number | 1219409-06-9 |
Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ |
Molecular Weight | 374.81 g/mol |
SMILES Notation | OC(C(NC(C1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H])=O)CC(C2=CC=CC=C2N3)=CC3=O)=O |
Common Synonyms | OPC-12759-d4; Mucosta-d4; Proamipide-d4; α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid |
The molecular structure of Rebamipide-d4 comprises three distinct moieties: (1) a deuterated 4-chlorobenzoyl group where all four hydrogen atoms at positions 2,3,5,6 are replaced by deuterium atoms; (2) an alanine-derived spacer with a carboxylic acid functionality; and (3) a 2-oxo-1,2-dihydroquinolin-4-yl group that confers specific binding properties [3] [8]. This structural configuration maintains the core pharmacophore essential for biological activity while introducing the stable isotope label at metabolically stable positions to ensure isotopic integrity during experimental procedures [1] [9].
Table 2: Structural Comparison of Rebamipide-d4 and Non-deuterated Rebamipide
Characteristic | Rebamipide-d4 | Non-deuterated Rebamipide |
---|---|---|
Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ | C₁₉H₁₅ClN₂O₄ |
Molecular Weight | 374.81 g/mol | 370.79 g/mol |
CAS Number | 1219409-06-9 | 90098-04-7 |
Deuterium Positions | Positions 2,3,5,6 on chlorobenzoyl ring | No deuterium substitution |
Chromatographic Behavior | Nearly identical retention times | Reference compound |
Mass Spectrometry Signature | +4 mass unit shift in molecular ion | Baseline molecular ion |
The development trajectory of Rebamipide-d4 is intrinsically linked to the pharmacological evolution of its parent compound, rebamipide, which was first approved in Japan in 1990 as a gastroprotective agent targeting peptic ulcer disease [5]. Conventional rebamipide demonstrated a multifaceted mechanism of action including prostaglandin synthesis stimulation, reactive oxygen species suppression, and anti-inflammatory effects, but suffered from significant pharmacokinetic limitations—most notably poor oral bioavailability of approximately 10% that restricted its therapeutic potential [2] [5]. This limitation spurred pharmaceutical innovation focused on structural optimization, including the development of deuterated analogs and prodrug derivatives.
The strategic incorporation of deuterium into rebamipide's structure emerged as a solution to two distinct research needs: (1) the requirement for reliable analytical standards to quantify rebamipide in complex biological matrices during clinical studies; and (2) exploration of the potential deuterium isotope effect to modulate metabolic stability [1] [7]. While the primary application of Rebamipide-d4 has centered on analytical uses, the deuterium labeling approach paralleled broader drug development efforts such as SA001, a prodrug specifically engineered to enhance systemic exposure of rebamipide. Clinical studies demonstrated that SA001 administration resulted in 2.20-4.73 times higher systemic exposure (AUClast) and 5.45-11.94 times higher peak concentration (Cmax) compared to conventional rebamipide at equivalent doses [2].
Synthetic advances in producing high-isotopic-purity Rebamipide-d4 emerged around 2010-2015, coinciding with the widespread adoption of LC-MS/MS technologies in drug development laboratories [3] [10]. Manufacturers developed specialized synthetic routes incorporating deuterium at the aromatic positions early in the synthesis sequence to ensure maximum isotopic purity while maintaining the structural integrity essential for its function as an analytical standard [7] [10]. The current Good Manufacturing Practice (cGMP)-compliant synthesis protocols guarantee isotopic enrichment exceeding 99% deuterium incorporation at the designated positions, minimizing isotopic dilution effects during analytical applications [9].
Rebamipide-d4 fulfills several critical roles in contemporary pharmaceutical research, primarily functioning as an internal standard for mass spectrometry-based quantification of the non-deuterated drug in biological matrices. Its near-identical chromatographic behavior coupled with a consistent 4 Dalton mass difference enables highly accurate quantification through isotope dilution mass spectrometry, significantly improving analytical precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations [1] [8]. This application is essential for establishing pharmacokinetic profiles during clinical development of rebamipide formulations, including the previously mentioned SA001 prodrug system where precise concentration measurements revealed substantially enhanced bioavailability compared to conventional formulations [2].
Beyond analytical applications, Rebamipide-d4 serves as a critical tracer in drug metabolism studies. By administering the deuterated compound alongside non-labeled rebamipide, researchers can distinguish between endogenous and exogenous compound pools, enabling precise tracking of metabolic pathways, identification of novel metabolites, and determination of metabolic stability parameters [1] [6]. This approach proved particularly valuable in characterizing rebamipide's metabolic fate in various preclinical models, revealing extensive phase II conjugation as a primary clearance pathway that contributes to its low oral bioavailability [2] [8].
The deuterium labeling further enables advanced pharmacokinetic assessments through stable isotope co-administration studies. In such paradigms, Rebamipide-d4 can be administered intravenously while non-labeled rebamipide is given orally within the same subject, allowing simultaneous characterization of both routes without concerns about analytical cross-talk or sequential dosing artifacts [3]. This methodology provides exceptionally accurate bioavailability calculations and absorption profiles while minimizing inter-subject variability.
Additionally, Rebamipide-d4 has become instrumental in ophthalmic pharmacology research despite its primary analytical applications. Studies examining rebamipide's distribution to ocular tissues following oral administration rely on the deuterated analog to achieve the sensitivity and specificity necessary for quantifying low tissue concentrations. This application supports the investigation of rebamipide's potential in treating dry eye disease through its mucin secretagogue activity (increasing mucin 16 production in corneal epithelial cells at concentrations of 10-100 μM) and anti-inflammatory effects [8].
Table 3: Research Applications of Rebamipide-d4 in Pharmaceutical Sciences
Application Domain | Research Utility | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification of rebamipide in plasma, tissues, and ocular matrices | Compensates for matrix effects and extraction variability; enables high-precision measurements |
Metabolic Pathway Mapping | Tracer for identifying phase I and phase II metabolites; metabolic stability assessment | Distinguishes drug-derived metabolites from endogenous compounds; reveals site-specific metabolism |
Absolute Bioavailability Studies | Simultaneous IV (deuterated) and oral (non-labeled) administration | Eliminates inter-dose variability; provides accurate bioavailability calculations |
Protein Binding Assessments | Measurement of free vs. protein-bound drug fractions | Distinguishes administered drug from endogenous interferents |
Drug-Drug Interaction Studies | Assessment of enzyme induction or inhibition effects on rebamipide pharmacokinetics | Provides sensitive detection of exposure changes |
Comprehensive Compound Synonym Table
Table 4: Systematic Inventory of Rebamipide-d4 Nomenclature
Synonym | Nomenclature Context |
---|---|
Rebamipide-d4 | Standard designation indicating tetra-deuterated form |
OPC-12759-d4 | Otsuka Pharmaceutical Company experimental code designation |
Mucosta-d4 | Brand-associated designation referencing original rebamipide formulation |
Proamipide-d4 | Alternative naming convention occasionally used in literature |
α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid | Semi-systematic name describing functional groups |
2-(4-Chlorobenzamido-2,3,5,6-d4-2,3,5,6-d4)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | Fully specified chemical name with deuterium position |
TRC-R139002 | Manufacturer catalog number (LGC Standards) |
sc-219955 | Manufacturer catalog number (Santa Cruz Biotechnology) |
Cayman 33543 | Manufacturer catalog number (Cayman Chemical/Bertin Bioreagent) |
DVE001471 | Manufacturer catalog number (Veeprho) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: